4-(4-chlorobenzoyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one
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Overview
Description
4-(4-chlorobenzoyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that features a unique combination of functional groups, including a chlorobenzoyl group, a hydroxy group, a morpholinylpropyl group, and a thiophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorobenzoyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Pyrrolidine Ring: The initial step involves the formation of the pyrrolidine ring through a cyclization reaction. This can be achieved by reacting a suitable amine with a diketone under acidic or basic conditions.
Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group can be introduced via an acylation reaction using 4-chlorobenzoyl chloride in the presence of a base such as triethylamine.
Hydroxylation: The hydroxyl group can be introduced through a selective oxidation reaction, often using reagents like m-chloroperbenzoic acid (m-CPBA).
Attachment of the Morpholinylpropyl Group: The morpholinylpropyl group can be attached via a nucleophilic substitution reaction, where a suitable halide precursor reacts with morpholine.
Thiophenyl Group Introduction: The thiophenyl group can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophenylboronic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorobenzoyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like Jones reagent or PCC (Pyridinium chlorochromate).
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Coupling Reactions: The thiophenyl group can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: m-CPBA, Jones reagent, PCC
Reduction: NaBH4, LiAlH4
Substitution: Triethylamine, various nucleophiles
Coupling: Palladium catalysts, thiophenylboronic acid derivatives
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
4-(4-chlorobenzoyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic routes.
Material Science: The unique combination of functional groups makes this compound suitable for the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-(4-chlorobenzoyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the chlorobenzoyl and morpholinylpropyl groups may enhance its binding affinity and selectivity for these targets. The thiophenyl group may contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-(4-chlorobenzoyl)-3-hydroxy-1-[3-(piperidin-1-yl)propyl]-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one: Similar structure but with a piperidinylpropyl group instead of a morpholinylpropyl group.
4-(4-chlorobenzoyl)-3-hydroxy-1-[3-(pyrrolidin-1-yl)propyl]-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one: Similar structure but with a pyrrolidinylpropyl group instead of a morpholinylpropyl group.
Uniqueness
The uniqueness of 4-(4-chlorobenzoyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholinylpropyl group may enhance its solubility and bioavailability compared to similar compounds with different substituents.
Properties
IUPAC Name |
(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-(3-morpholin-4-ylpropyl)-5-thiophen-2-ylpyrrolidine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O4S/c23-16-6-4-15(5-7-16)20(26)18-19(17-3-1-14-30-17)25(22(28)21(18)27)9-2-8-24-10-12-29-13-11-24/h1,3-7,14,19,26H,2,8-13H2/b20-18+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGCRBTUVLIGGAZ-CZIZESTLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN2C(C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C2=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCCN2C(/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C2=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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